molecular formula C20H18N2O3 B15088386 N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B15088386
M. Wt: 334.4 g/mol
InChI Key: FLQWILQLYNAHFK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenylamine with a suitable quinoline derivative under acidic conditions, followed by cyclization and oxidation steps to form the pyrroloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide functional groups. This combination of features can lead to distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-11-6-7-15(12(2)10-11)21-19(24)16-18(23)14-5-3-4-13-8-9-22(17(13)14)20(16)25/h3-7,10,23H,8-9H2,1-2H3,(H,21,24)

InChI Key

FLQWILQLYNAHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O)C

Origin of Product

United States

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